Cas no 941964-60-9 (3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea)

3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea structure
941964-60-9 structure
Product Name:3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea
CAS No:941964-60-9
MF:C16H18N6OS
MW:342.418720722198
CID:6413076
PubChem ID:18565904
Update Time:2025-07-24

3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea
    • Urea, N-[[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-N'-(2-thienylmethyl)-
    • 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
    • AKOS024626038
    • 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
    • 941964-60-9
    • F2072-0031
    • 1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
    • Inchi: 1S/C16H18N6OS/c1-11-5-6-13(8-12(11)2)22-15(19-20-21-22)10-18-16(23)17-9-14-4-3-7-24-14/h3-8H,9-10H2,1-2H3,(H2,17,18,23)
    • InChI Key: ZWJQNJLQDMHQLT-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(NCC1=NN=NN1C1C=CC(C)=C(C)C=1)=O

Computed Properties

  • Exact Mass: 342.12628039g/mol
  • Monoisotopic Mass: 342.12628039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 12.06±0.46(Predicted)

3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea Pricemore >>

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Additional information on 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea

Introduction to 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea (CAS No. 941964-60-9)

Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea, with the CAS number 941964-60-9, has emerged as a compound of significant interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction delves into the compound's chemical characteristics, its significance in contemporary research, and its potential future roles in drug discovery.

The molecular structure of 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of a tetrazole moiety and a thiophene ring suggests potential interactions with biological targets that could be exploited for therapeutic purposes. The 3,4-dimethylphenyl group adds another layer of complexity, potentially influencing the compound's pharmacokinetic properties and bioavailability.

In recent years, there has been a growing interest in the development of novel compounds that incorporate heterocyclic structures. These structures are often found to exhibit a wide range of biological activities due to their ability to mimic natural products and interact with various biological receptors. The tetrazole ring, in particular, has been identified as a key pharmacophore in several bioactive molecules. Its ability to form stable hydrogen bonds and its presence in natural products make it an attractive scaffold for drug design.

The synthesis of 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea involves multiple steps that require precise control over reaction conditions. The introduction of the tetrazole ring typically involves cycloaddition reactions between organic dienes and azides. The subsequent attachment of the thiophene ring and the urea functional group further complicates the synthetic pathway. Despite these challenges, advances in synthetic methodologies have made it possible to produce this compound with high yield and purity.

The potential applications of this compound are vast and span across various therapeutic areas. One of the most promising areas is its use as an intermediate in the synthesis of more complex pharmaceutical agents. The unique structural features of 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea make it an ideal candidate for further derivatization. By modifying its functional groups or incorporating additional heterocyclic rings, researchers can generate novel compounds with enhanced biological activity.

In addition to its role as a synthetic intermediate, this compound has shown promise in preliminary biological assays. Studies have indicated that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, its interaction with proteins involved in inflammation or cancer progression could provide new insights into potential therapeutic strategies. While these findings are still preliminary and require further validation through clinical trials and detailed mechanistic studies.

The use of computational chemistry has also played a significant role in understanding the potential biological activity of 3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and help identify optimal conditions for further study. By integrating experimental data with computational models.

The future prospects for this compound are exciting and multifaceted. As our understanding of chemical biology continues to evolve, new opportunities for utilizing compounds like this one will emerge. Whether as a lead compound for drug development or as a tool for studying biological processes at a molecular level.















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